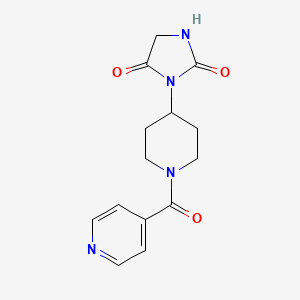

3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione, also known as INPI-2, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell survival.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Anti-Fungal Activities

Imidazolinones have demonstrated potent antibacterial and antifungal properties. Researchers have explored their effectiveness against various pathogens, including bacteria and fungi. These compounds could serve as promising candidates for developing new antimicrobial agents .

Anti-Inflammatory and Analgesic Activity

The anti-inflammatory and analgesic effects of 5-imidazolinone derivatives have been investigated. These compounds may help alleviate pain and reduce inflammation, making them valuable in pharmaceutical research .

Anti-Cancer Activity

Studies have examined the potential of 5-imidazolinone derivatives as anticancer agents. Their unique structural modifications show promise in suppressing tumor growth. Researchers have explored their efficacy against specific cancer cell lines, emphasizing their therapeutic potential .

Anthelmintic Activity

Imidazolinones have also been evaluated for their anthelmintic properties. These compounds may exhibit activity against parasitic worms, making them relevant in veterinary medicine and parasite control .

Biological Activities Beyond Antimicrobial and Anti-Inflammatory Effects

Apart from the mentioned applications, 5-imidazolinone derivatives have been studied for other biological activities. These include potential roles in metabolic pathways, enzyme inhibition, and cellular processes. Researchers continue to explore their multifaceted effects .

Synthetic Strategies and Future Prospects

Researchers are actively developing synthetic strategies to modify and optimize 5-imidazolinone derivatives. Future prospects involve further structural modifications, in silico studies, and in vitro evaluations to enhance their pharmacological properties .

Wirkmechanismus

Target of Action

The primary targets of 3-(1-Isonicotinoylpiperidin-4-yl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . The compound has shown significant binding affinity towards these targets, suggesting its potential as an anticonvulsant and antibacterial agent .

Mode of Action

The compound interacts with its targets through molecular docking, leading to changes in the function of the targets . In the case of VGCIP, the compound fits well in the active pocket, potentially altering the channel’s function and exhibiting anticonvulsant properties . For bacterial proteins, the compound binds to the active sites, potentially inhibiting the proteins’ function and exhibiting antibacterial properties .

Biochemical Pathways

The affected pathways primarily involve the function of sodium channels and bacterial proteins. The compound’s interaction with VGCIP could affect the propagation of electrical signals in neurons, potentially suppressing seizures . The interaction with bacterial proteins could disrupt essential bacterial functions, potentially inhibiting bacterial growth .

Result of Action

The molecular and cellular effects of the compound’s action include potential suppression of seizures due to its interaction with VGCIP . Additionally, the compound may inhibit bacterial growth due to its interaction with bacterial proteins . These effects suggest the compound’s potential as an anticonvulsant and antibacterial agent .

Eigenschaften

IUPAC Name |

3-[1-(pyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c19-12-9-16-14(21)18(12)11-3-7-17(8-4-11)13(20)10-1-5-15-6-2-10/h1-2,5-6,11H,3-4,7-9H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXFRLNYDJWNQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2483146.png)

![3-Propan-2-yl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2483147.png)

![1-[2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2483155.png)

![2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2483156.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2483161.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2483167.png)